2,4-dimethyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2,4-dimethyl-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-14-4-9-20(15(2)12-14)28(26,27)24-18-7-5-17(6-8-18)19-13-25-11-10-16(3)22-21(25)23-19/h4-13,24H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIPENAJZVAIJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC(=NC4=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide typically involves multistep reactions. One common approach is the condensation of 2-aminopyridine with aldehydes, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . The sulfonamide group can be introduced through sulfonation reactions involving sulfonyl chlorides and amines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry techniques and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Halogenation reactions, such as bromination or iodination, can occur at specific positions on the imidazo[1,2-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, iodine, and other halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can lead to the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides .
Scientific Research Applications
2,4-dimethyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrimidine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Core Structure : The target compound and ’s analog share the imidazo[1,2-a]pyrimidine core, whereas 3an and 3ao () feature imidazo[1,2-a]pyridine, which lacks a nitrogen atom in the six-membered ring. This difference may influence electronic properties and binding interactions .
- Substituents : The 2,4-dimethylbenzene sulfonamide group in the target compound contrasts with the biphenyl sulfonamide in and the trifluoromethyl/chloro groups in 3ao/3an . Bulkier substituents (e.g., biphenyl) may enhance steric hindrance, while electron-withdrawing groups (e.g., CF3) could alter reactivity and solubility .
- Synthetic Yields : The 85% yield for 3an vs. 62% for 3ao () suggests that electron-deficient aryl groups (e.g., CF3) may complicate synthesis compared to chloro-substituted analogs .
Pharmacological and Physicochemical Properties
Table 2: Hypothetical Property Comparison Based on Structural Features
Key Observations :
- Hydrogen Bonding: The sulfonamide group in the target compound provides two hydrogen-bond donors, unlike the amide in F215-0087, which may limit interactions with target proteins .
- Therapeutic Potential: Analogs like Tozasertib (), which shares a pyrimidine scaffold, highlight possible kinase-targeting applications for the target compound .
Computational and Experimental Insights
- Molecular Docking : Tools like AutoDock Vina () could predict binding modes of the target compound to kinases or other targets. For example, the sulfonamide moiety may anchor the molecule to ATP-binding pockets, while the imidazo[1,2-a]pyrimidine core mimics purine interactions .
- Co-Crystallization : ’s sulfonamide-benzoic acid co-crystal suggests that the target compound may form stable crystalline complexes, aiding in structural characterization .
Biological Activity
The compound 2,4-dimethyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide , also known as ChemDiv compound F215-0285, is a sulfonamide derivative with potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetic properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H22N4O2S
- IUPAC Name : this compound
- SMILES Notation : Cc(cc1)cc(C)c1S(Nc(cc1)ccc1-c1cn(ccc(C)n2)c2n1)(=O)=O
Research on the biological activity of sulfonamides has highlighted their diverse mechanisms of action. Sulfonamides typically inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. However, studies suggest that derivatives like this compound may also exhibit:
- Anticancer Activity : Preliminary studies indicate that similar compounds can induce apoptosis in cancer cells by modulating cell cycle progression and promoting reactive oxygen species (ROS) generation.
- Cardiovascular Effects : Some benzene sulfonamides have demonstrated the ability to influence perfusion pressure and coronary resistance in isolated rat heart models, suggesting potential cardiovascular benefits or risks .
Pharmacokinetic Properties
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Theoretical models predict various pharmacokinetic parameters:
| Parameter | Value |
|---|---|
| Bioavailability | High |
| Volume of Distribution | Moderate |
| Half-life | Short |
| Metabolism | Phase II bioconjugation |
These parameters indicate that the compound may have favorable characteristics for therapeutic use but require further empirical validation.
Cardiovascular Activity
A study investigating the effects of various benzene sulfonamides on coronary resistance showed that certain derivatives significantly decreased perfusion pressure in a time-dependent manner. The results suggested that these compounds could interact with calcium channels to exert their effects . This interaction is crucial for understanding how this compound might influence cardiovascular health.
Anticancer Potential
Another line of research focused on the anticancer properties of related sulfonamide compounds. Studies indicated that these compounds could inhibit tumor growth by inducing apoptosis in cancer cells through ROS-mediated pathways. This finding suggests a promising avenue for developing new cancer therapies based on the structure of this compound.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2,4-dimethyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves sequential functionalization:
Core formation : Cyclization of 7-methylimidazo[1,2-a]pyrimidine precursors via condensation of amines and diketones under reflux (e.g., anhydrous toluene, 110°C, 12–24 hours) .
Sulfonamide coupling : Reaction of the imidazo[1,2-a]pyrimidinyl intermediate with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol .
- Optimization : Monitor intermediates via TLC and adjust stoichiometry (1:1.2 molar ratio for sulfonylation) to maximize yield (typically 60–85%) .
Q. How is the compound characterized structurally, and what analytical techniques validate its purity?
- Structural confirmation :
- NMR : H and C NMR identify aromatic protons (δ 7.2–8.5 ppm), sulfonamide NH (δ ~10.5 ppm), and methyl groups (δ ~2.3–2.6 ppm) .
- HRMS : Exact mass determination (e.g., [M+H] calculated for CHNOS: 429.1385) .
- Purity assessment :
- HPLC : ≥95% purity using a C18 column (acetonitrile/water gradient) .
- Elemental analysis : Carbon, hydrogen, nitrogen content within ±0.4% of theoretical values .
Q. What preliminary biological activities have been reported for this compound?
- Kinase inhibition : Demonstrated IC values <100 nM against cyclin-dependent kinases (CDKs) in enzymatic assays, with selectivity over non-target kinases (e.g., EGFR, VEGFR2) .
- Cellular activity : Anti-proliferative effects in cancer cell lines (e.g., HCT-116, IC = 1.2 µM) via G1/S cell cycle arrest .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of kinase selectivity?
- Key modifications :
- Imidazo[1,2-a]pyrimidine core : Methyl substitution at position 7 enhances CDK2 binding (ΔG = −9.8 kcal/mol via docking) .
- Sulfonamide substituents : 2,4-Dimethyl groups reduce off-target binding to carbonic anhydrases compared to bulkier analogs .
- SAR validation :
- Mutagenesis studies : CDK2 D145N mutant reduces inhibitory potency by 15-fold, confirming hydrophobic pocket interactions .
- Selectivity profiling : Kinome-wide screening (e.g., DiscoverX Eurofins panel) identifies off-target hits (e.g., PIM1, IC = 850 nM) .
Q. What computational strategies predict binding modes and metabolic stability?
- Docking and MD simulations :
- Glide/SP : Pose prediction in CDK2 ATP-binding pocket (PDB: 1H1S) with H-bonding to Leu83 and π-stacking with Phe82 .
- ADME prediction : SwissADME estimates moderate permeability (LogP = 3.1) but high hepatic extraction (CYP3A4 substrate) .
- Metabolic hotspots :
- Demethylation : Primary pathway identified via human liver microsomes (t = 45 min) .
Q. How can in vivo efficacy and pharmacokinetics be evaluated preclinically?
- Animal models :
- Xenograft studies : Dose-dependent tumor growth inhibition (50 mg/kg/day, oral) in HT-29 colorectal models with no overt toxicity .
- PK parameters :
- Bioavailability : 42% in rats (AUC = 12.3 µg·h/mL) .
- Tissue distribution : High concentrations in liver and kidney (C = 8.7 µg/g) .
Comparative Analysis of Structural Analogs
Research Gaps and Future Directions
- Mechanistic studies : Elucidate resistance mechanisms using CRISPR-Cas9 knockout libraries.
- Co-crystallization : Solve X-ray structures with CDK2/cyclin E complex (cf. ).
- Prodrug development : Mask sulfonamide group to improve solubility (e.g., phosphate ester prodrugs).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
